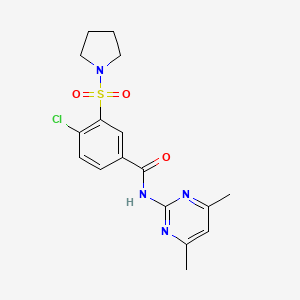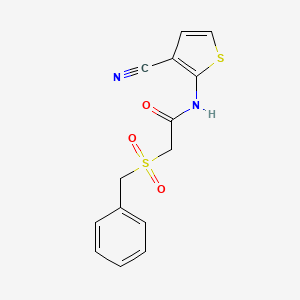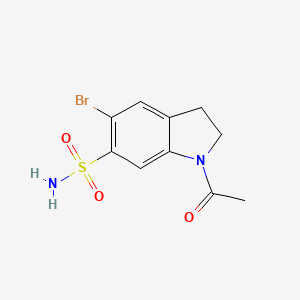
(Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-nitrophenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-nitrophenyl)prop-2-enamide, also known as ENPP-1 inhibitor, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
(Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-nitrophenyl)prop-2-enamide inhibitor works by inhibiting the enzyme ectonucleotide pyrophosphatase/phosphodiesterase 1 ((Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-nitrophenyl)prop-2-enamide), which is involved in the regulation of insulin signaling. Inhibition of (Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-nitrophenyl)prop-2-enamide leads to increased insulin sensitivity and improved glucose metabolism.
Biochemical and Physiological Effects:
(Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-nitrophenyl)prop-2-enamide inhibitor has been shown to have several biochemical and physiological effects, including improved glucose metabolism, reduced inflammation, and increased energy expenditure. Additionally, (Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-nitrophenyl)prop-2-enamide inhibitor has been shown to promote weight loss and improve lipid metabolism in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
(Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-nitrophenyl)prop-2-enamide inhibitor has several advantages for lab experiments, including its specificity for (Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-nitrophenyl)prop-2-enamide and its well-defined mechanism of action. However, (Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-nitrophenyl)prop-2-enamide inhibitor can be difficult to synthesize and may have limited solubility in certain experimental conditions.
Orientations Futures
There are several future directions for research on (Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-nitrophenyl)prop-2-enamide inhibitor, including its potential use in combination with other drugs for the treatment of type 2 diabetes and obesity, its effects on other metabolic pathways, and its potential use in other disease states such as cancer and neurodegenerative disorders. Additionally, further research is needed to optimize the synthesis of (Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-nitrophenyl)prop-2-enamide inhibitor and to develop more effective delivery methods.
Méthodes De Synthèse
The synthesis of (Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-nitrophenyl)prop-2-enamide involves the reaction of 2-ethoxybenzaldehyde with 4-nitrobenzaldehyde in the presence of a base to form the intermediate α,β-unsaturated ketone. The intermediate is then reacted with cyanoacetamide to yield the final product, (Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-nitrophenyl)prop-2-enamide inhibitor.
Applications De Recherche Scientifique
(Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-nitrophenyl)prop-2-enamide inhibitor has been extensively studied for its potential therapeutic applications, particularly in the treatment of type 2 diabetes and obesity. Research has shown that (Z)-2-Cyano-N-(2-ethoxyphenyl)-3-(4-nitrophenyl)prop-2-enamide inhibitor can improve insulin sensitivity, reduce glucose levels, and promote weight loss in animal models.
Propriétés
IUPAC Name |
(Z)-2-cyano-N-(2-ethoxyphenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-2-25-17-6-4-3-5-16(17)20-18(22)14(12-19)11-13-7-9-15(10-8-13)21(23)24/h3-11H,2H2,1H3,(H,20,22)/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIPVJODAFSAIX-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(2-ethoxyphenyl)-3-(4-nitrophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methylphenyl)methyl]-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2575861.png)




![Ethyl 4-[[2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2575868.png)
![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2575870.png)
![1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2575873.png)
![Methyl[1-(pyridin-4-yl)propyl]amine](/img/structure/B2575875.png)


![N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-dimethylphenyl)sulfanyl]acetamide](/img/structure/B2575878.png)
![5-Benzyl-5-azaspiro[3.5]nonan-8-one](/img/structure/B2575883.png)
![N-(2,6-dimethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1-yl]acetamide](/img/structure/B2575884.png)